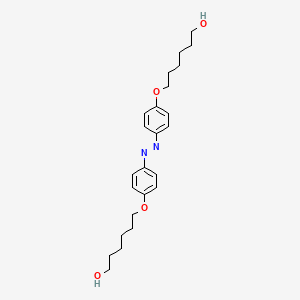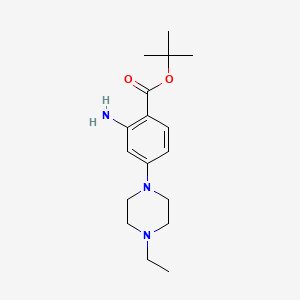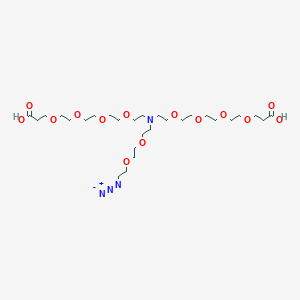
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its applications in proteomics research and other scientific fields .
Vorbereitungsmethoden
The synthesis of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves multiple steps. One common method includes a Friedel-Crafts acylation followed by nitration . The reaction conditions typically involve the use of glacial acetic acid and hydrogen peroxide under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Chemischer Reaktionen
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various chemical intermediates .
Wirkmechanismus
The mechanism of action of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, forming positively charged intermediates that interact with various biological molecules . These interactions can affect cellular pathways and processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds such as:
- 2,6-Dichloro-8-methylquinoline
- 3-(2-Nitrovinyl)quinoline
- 2,6-Dichloro-3-(2-nitrovinyl)quinoline
These compounds share structural similarities but differ in their specific functional groups and chemical properties. This compound is unique due to its combination of chloro, methyl, and nitrovinyl groups, which contribute to its distinct reactivity and applications .
Eigenschaften
Molekularformel |
C12H8Cl2N2O2 |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
2,6-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-4-10(13)6-9-5-8(2-3-16(17)18)12(14)15-11(7)9/h2-6H,1H3/b3-2+ |
InChI-Schlüssel |
YWTLJVXSFSZRLL-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)/C=C/[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
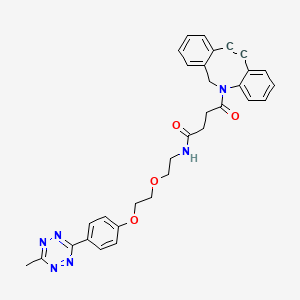

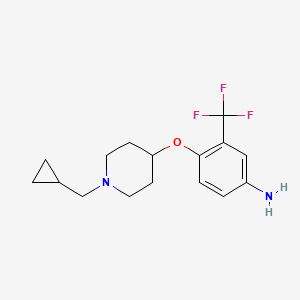

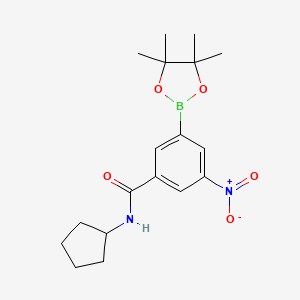
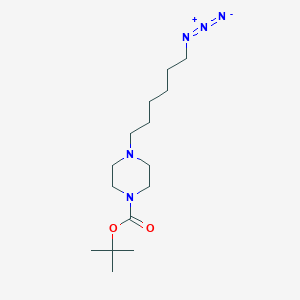
![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)
